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Compound of Interest

Compound Name: Cavosonstat

Cat. No.: B606496 Get Quote

For Immediate Release

This guide provides a detailed, data-driven comparison of two investigational S-

nitrosoglutathione reductase (GSNOR) inhibitors, Cavosonstat (N91115) and SPL-334.

Developed for researchers, scientists, and drug development professionals, this document

summarizes key preclinical and clinical findings, outlines experimental methodologies, and

visualizes the molecular pathways involved.

Executive Summary
Cavosonstat and SPL-334 are both small molecule inhibitors of S-nitrosoglutathione

reductase (GSNOR), an enzyme that plays a critical role in regulating intracellular levels of S-

nitrosoglutathione (GSNO), a key signaling molecule. While both compounds share a common

primary target, their development and application have followed different trajectories.

Cavosonstat progressed to Phase 2 clinical trials for cystic fibrosis (CF) before development

was halted, whereas SPL-334 has demonstrated efficacy in preclinical models of inflammatory

airway diseases. This guide provides a comprehensive analysis of their respective profiles.
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Feature Cavosonstat (N91115)
SPL-334 (also known as
C3)

Developer Nivalis Therapeutics

Initially Johns Hopkins

University, then SAJE Pharma

LLC

Drug Class

S-nitrosoglutathione reductase

(GSNOR) inhibitor; CFTR

stabilizer

S-nitrosoglutathione reductase

(GSNOR) inhibitor

Highest Development Phase
Phase 2 Clinical Trials

(Discontinued for CF)
Preclinical

Primary Therapeutic Area

Investigated
Cystic Fibrosis

Allergic Airway Inflammation,

Interstitial Lung Disease

Mechanism of Action
Both Cavosonstat and SPL-334 function by inhibiting the GSNOR enzyme. This inhibition

leads to an increase in the intracellular concentration of GSNO. GSNO is an endogenous S-

nitrosylating agent that can modify cysteine residues on target proteins, thereby altering their

function. This shared mechanism, however, leads to different downstream effects depending on

the cellular context and the specific proteins targeted.

Cavosonstat Signaling Pathway
In the context of cystic fibrosis, Cavosonstat's mechanism is aimed at stabilizing the cystic

fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant.

By increasing GSNO levels, Cavosonstat is believed to promote the S-nitrosylation of

chaperone proteins, such as Hsc70, that are involved in the folding and degradation of CFTR.

This post-translational modification is thought to prevent the premature degradation of the

mutant CFTR, allowing more of the protein to be trafficked to the cell membrane and increasing

its residence time.[1]
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Caption: Cavosonstat's proposed mechanism of action in cystic fibrosis.

SPL-334 Signaling Pathway
In preclinical models of allergic airway inflammation, SPL-334's mechanism is centered on its

anti-inflammatory effects. The increase in GSNO following GSNOR inhibition by SPL-334 has

been shown to suppress the activation of the transcription factor NF-κB and activate the

soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[2] The

suppression of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines,

while the activation of the sGC/cGMP pathway can promote smooth muscle relaxation

(bronchodilation).
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Caption: SPL-334's anti-inflammatory and bronchodilatory pathways.

Quantitative Data Comparison
In Vitro & Preclinical Data
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Parameter Cavosonstat (N91115) SPL-334 (C3)

GSNOR Inhibition
Potent, selective, and

reversible inhibitor.[3]

Noncompetitive or

uncompetitive inhibitor.[2]

Binding Affinity (Kd) Data not publicly available.
1.9 ± 0.14 µM (for binding to

GSNOR·NADH complex).[2]

In Vivo Efficacy (Preclinical)

Demonstrated improvement in

CFTR stability in preclinical

studies.[2]

Reduced airway

hyperreactivity, inflammation,

and fibrosis in mouse models

of allergic airway inflammation

and interstitial lung disease.

EC50 Data not publicly available.

5 µM (for relaxation of

preconstricted murine aorta).

[2]
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Parameter Cavosonstat (N91115) SPL-334

Phase 1 Study (Healthy & CF

Volunteers)

Well-tolerated with no dose-

limiting toxicities. Rapidly

absorbed with linear and

predictable pharmacokinetics.

[4]

Not applicable (preclinical

stage).

Pharmacokinetic Profile

Cmax, Tmax, and half-life data

not publicly available in the

searched literature.

Not applicable.

Phase 1 Efficacy (Exploratory)

-4.1 mmol/L reduction in sweat

chloride from baseline at the

highest dose on day 28

(p=0.032).[4]

Not applicable.

Phase 2 Study 1 (add-on to

Orkambi®)

Failed to demonstrate benefit

in absolute change in percent

predicted FEV1 (primary

endpoint) or in sweat chloride

reduction at 12 weeks.

Not applicable.

Phase 2 Study 2 (add-on to

Kalydeco®)

Did not demonstrate benefit in

absolute change in percent

predicted FEV1 (primary

endpoint) or in sweat chloride

reduction at 8 weeks.

Not applicable.

Experimental Protocols
SPL-334: Allergic Airway Inflammation Mouse Model
This protocol is based on the methodology described by Ferrini et al. (2013) in PLoS One.
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Start: BALB/c mice

Sensitization:
Intraperitoneal injection of

ovalbumin (OVA) with alum adjuvant

Challenge:
Intranasal administration of OVA

Treatment:
Intranasal administration of SPL-334

(0.1 or 1 mg/kg) or vehicle

During challenge phase

Endpoint Analysis:
- Bronchoalveolar lavage (BAL) for cell counts

- Cytokine analysis (ELISA)
- Lung histology (H&E and PAS staining)

- Airway hyperreactivity measurement

End

Click to download full resolution via product page

Caption: Workflow for the allergic airway inflammation mouse model.

Detailed Methodology:

Animals: Female BALB/c mice are used.
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Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified

in aluminum hydroxide (alum) on days 0 and 14.

Challenge: From day 21 to day 27, mice are challenged daily via intranasal administration of

OVA.

Treatment: SPL-334 (at doses of 0.1 or 1 mg/kg) or a vehicle control is administered

intranasally daily during the challenge period.

Endpoint Measures: 24 hours after the final challenge, various parameters are assessed:

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the influx of

inflammatory cells (e.g., eosinophils, lymphocytes).

Cytokine Levels: Measurement of Th2 cytokines such as IL-5 and IL-13, and the

chemokine eotaxin-1 (CCL11) in the BAL fluid by ELISA.

Histology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin

(H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.

Airway Hyperreactivity (AHR): Assessed by measuring changes in lung resistance in

response to increasing doses of methacholine.

Cavosonstat: Phase 2 Clinical Trial (add-on to
Orkambi®)
This protocol is a summary of the clinical trial design for evaluating Cavosonstat in CF

patients.
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Patient Recruitment:
Adult CF patients, homozygous for F508del-CFTR,

stable on Orkambi® therapy

Randomization (Double-blind)

Arm 1: Placebo + Orkambi® Arm 2: Cavosonstat (200 mg BID) + Orkambi® Arm 3: Cavosonstat (400 mg BID) + Orkambi®

12-Week Treatment Period

Primary Endpoint Assessment:
Absolute change in percent predicted FEV1

from baseline to week 12

Secondary Endpoint Assessment:
- Change in sweat chloride

- Safety and tolerability

Click to download full resolution via product page

Caption: Logical flow of the Cavosonstat Phase 2 clinical trial.

Detailed Methodology:

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group

study.

Patient Population: Adult cystic fibrosis patients homozygous for the F508del-CFTR mutation

who were on a stable regimen of Orkambi® (lumacaftor/ivacaftor).

Treatment Arms:

Placebo administered twice daily (BID).
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Cavosonstat 200 mg administered BID.

Cavosonstat 400 mg administered BID.

Duration: 12 weeks of treatment.

Primary Outcome: The primary efficacy endpoint was the absolute change in percent

predicted forced expiratory volume in 1 second (FEV1) from baseline to week 12.

Secondary Outcomes: Key secondary endpoints included the absolute change in sweat

chloride concentration from baseline and the evaluation of safety and tolerability.

Conclusion
Cavosonstat and SPL-334, while both targeting GSNOR, represent different stages of drug

development and have been investigated for distinct therapeutic applications. Cavosonstat,
despite a promising mechanism of action for CF, did not demonstrate clinical efficacy in Phase

2 trials, leading to the cessation of its development for this indication. In contrast, SPL-334 has

shown significant promise in preclinical models of inflammatory airway diseases, reducing key

markers of inflammation and airway hyperreactivity. The data presented in this guide highlights

the therapeutic potential of GSNOR inhibition while underscoring the challenges of translating

preclinical findings into clinical success. Further research into the diverse downstream effects

of GSNOR inhibition in various disease contexts is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. discovery.researcher.life [discovery.researcher.life]

2. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults
homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://www.benchchem.com/product/b606496?utm_src=pdf-custom-synthesis
https://discovery.researcher.life/search/article?doi=10.1016/j.jcf.2017.01.009&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://www.researchgate.net/publication/313734927_Pharmacokinetics_and_safety_of_cavosonstat_N91115_in_healthy_and_cystic_fibrosis_adults_homozygous_for_F508DEL-CFTR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults
homozygous for F508DEL-CFTR | European Cystic Fibrosis Society (ECFS) [ecfs.eu]

To cite this document: BenchChem. [Head-to-Head Comparison: Cavosonstat and SPL-334
in Preclinical and Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606496#head-to-head-comparison-of-cavosonstat-
and-spl-334]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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